molecular formula C13H18N2O3 B14064998 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide CAS No. 102128-78-9

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide

Katalognummer: B14064998
CAS-Nummer: 102128-78-9
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: ZTWTVQAXEPWJMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide is a chemical compound with a complex structure that includes a benzodioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide typically involves the reaction of 1,4-benzodioxane with appropriate amine and propionamide derivatives. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and higher yields. The use of automated reactors and precise control of reaction parameters are common in industrial settings to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1,4-Benzodioxan-2-yl)-4-phenyl-1-[(piperidin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione
  • Ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate

Uniqueness

3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N-methylpropionamide is unique due to its specific structure, which includes a benzodioxane ring and a propionamide group

Eigenschaften

CAS-Nummer

102128-78-9

Molekularformel

C13H18N2O3

Molekulargewicht

250.29 g/mol

IUPAC-Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N-methylpropanamide

InChI

InChI=1S/C13H18N2O3/c1-14-13(16)6-7-15-8-10-9-17-11-4-2-3-5-12(11)18-10/h2-5,10,15H,6-9H2,1H3,(H,14,16)

InChI-Schlüssel

ZTWTVQAXEPWJMT-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)CCNCC1COC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.